1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(6,7-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNIJUKRMQKJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82Br2NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

This guide provides a comprehensive overview of the physical properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (BrPC), a synthetically modified phospholipid of significant interest in biophysical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics of BrPC, offering both foundational knowledge and practical experimental insights.

Introduction: A Tool for Probing Membrane Architecture

This compound is a specialized glycerophospholipid that has found a crucial niche in the study of biological membranes. Its unique structure, featuring two bromine atoms on the sn-2 acyl chain, renders it a powerful tool for techniques such as cryo-electron microscopy (cryo-EM) and X-ray diffraction. The high electron density of the bromine atoms provides enhanced contrast, enabling the precise localization of these lipid probes within a membrane bilayer.[1][2][3][4][5] This allows for detailed investigations into lipid packing, membrane asymmetry, and lipid-protein interactions at a molecular level.[1][2][3][4][5] This guide will elucidate the fundamental physical properties that underpin the utility of BrPC in advanced membrane research. This phospholipid exhibits good biocompatibility and is suitable for the preparation of large unilamellar vesicles.[6]

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 919.88 g/mol | [6] |

| Molecular Formula | C₄₂H₈₂Br₂NO₈P | [6] |

| Physical State | Solid | [2] |

| Solubility | Soluble in chloroform and chloroform/methanol mixtures. | [7][8] |

| Phase Transition Temp. (Tm) | Expected to be similar to its non-brominated analog, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine. | [1] |

Molecular Structure and Design

The defining feature of this compound is its hybrid acyl chain composition and the specific placement of the bromine atoms. The sn-1 position is occupied by a saturated 16-carbon palmitoyl chain, while the sn-2 position contains a saturated 18-carbon stearoyl chain that has been vicinally dibrominated at the 6th and 7th carbon atoms.

The introduction of the bulky, electron-dense bromine atoms onto the stearoyl chain is a deliberate modification to create a probe for structural biology techniques. The rationale behind placing the bromines mid-way down the acyl chain is to report on the organization of the hydrophobic core of the lipid bilayer.

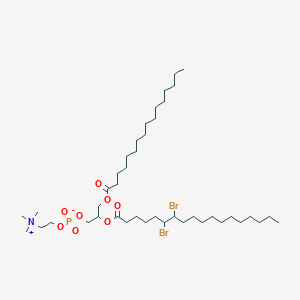

Below is a diagram illustrating the chemical structure of this phospholipid.

Caption: A diagram showing the key components of the BrPC molecule.

Phase Behavior and Membrane Properties

The thermotropic phase behavior of phospholipids is a critical determinant of membrane fluidity and organization. This behavior is characterized by the main phase transition temperature (Tₘ), at which the lipid bilayer transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase.

Importantly, studies have shown that the introduction of bromine atoms onto the acyl chains does not significantly alter the overall phase behavior of the phospholipid.[1] Langmuir monolayer studies indicate that brominated phospholipids exhibit similar packing and fluidity to their unbrominated counterparts.[1] They are less compressible than unsaturated lipids but more compressible than fully saturated lipids like DSPC.[1]

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to determine the phase transition temperature and enthalpy of lipid dispersions.[1][4][5]

Objective: To determine the main phase transition temperature (Tₘ) of liposomes composed of this compound.

Materials:

-

This compound (powder)

-

Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Differential Scanning Calorimeter with hermetically sealed aluminum pans

Methodology:

-

Lipid Film Formation:

-

Dissolve a known amount of the brominated phospholipid in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously above the expected Tₘ of the lipid. This will form multilamellar vesicles (MLVs).

-

For a more uniform liposome population, the MLV suspension can be subjected to freeze-thaw cycles or extrusion through polycarbonate membranes of a defined pore size.

-

-

DSC Analysis:

-

Accurately weigh a sample of the liposome suspension into a DSC pan and seal it hermetically.

-

Prepare a reference pan containing the same volume of buffer.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tₘ.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tₘ.

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tₘ.

-

Caption: A flowchart of the DSC experimental protocol.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and for the preparation of lipid-based formulations. As a phosphatidylcholine, it is generally soluble in chlorinated solvents like chloroform and in mixtures of chloroform and methanol.[7][9] The presence of the polar phosphocholine head group and the long, nonpolar acyl chains gives it amphipathic character.

For practical laboratory use, a stock solution is typically prepared in an organic solvent. A common choice is a 2:1 (v/v) mixture of chloroform and methanol. For acidic lipids that are difficult to solubilize in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.[8]

Application in Advanced Structural Biology

The primary application of this compound is as a contrast-enhancing agent in cryo-EM and as a heavy-atom derivative in X-ray diffraction studies of membranes.[3]

X-ray Diffraction

In X-ray diffraction experiments, the bromine atoms act as strong scatterers, which can be used to phase the diffraction data through techniques like multi-wavelength anomalous dispersion (MAD).[3] This allows for the determination of the electron density profile of the membrane, providing insights into the location of different lipid components and the overall bilayer structure.[3]

Conclusion

This compound is a valuable tool for membrane biophysicists. Its physical properties are largely comparable to its non-brominated counterpart, allowing it to be integrated into model membrane systems without significantly perturbing the native lipid organization. The presence of the bromine atoms provides a powerful handle for advanced structural techniques, enabling researchers to gain unprecedented insights into the intricate architecture of biological membranes. This guide has provided a foundational understanding of its key physical properties and the experimental approaches to characterize them, empowering researchers to effectively utilize this important molecular probe.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Scientific Utility of Brominated Phospholipids

An In-Depth Technical Guide to the Synthesis and Purification of Brominated Phospholipids

In the intricate landscape of membrane biology and drug delivery, precision tools are paramount. Brominated phospholipids have emerged as uniquely versatile molecules, serving as powerful biophysical probes and structural components in advanced therapeutic systems. The introduction of heavy bromine atoms into the acyl chains of a phospholipid imparts specific physical properties without drastically altering the lipid's fundamental behavior. This modification allows researchers to probe membrane structure and dynamics in ways not possible with native lipids. For instance, bromine atoms act as effective quenchers of tryptophan fluorescence, enabling real-time kinetic analysis of protein insertion into membranes.[1] Furthermore, their enhanced electron scattering properties make them valuable contrast agents for resolving lipid localization in cryogenic electron microscopy (cryo-EM).[2][3]

The applications of phospholipids, in general, are vast, ranging from forming the backbone of liposomes and lipid nanoparticles for drug delivery to acting as emulsifiers in pharmaceutical formulations.[4][5][6][7][] The synthesis of modified versions, such as brominated species, expands this utility, providing materials for fundamental research and the development of next-generation therapeutics.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of brominated phospholipids, grounded in established chemical principles and laboratory practices. It is designed for researchers and drug development professionals seeking to leverage these critical molecules in their work.

Part 1: The Synthesis of Brominated Phospholipids: A Mechanistic Approach

The most direct and common strategy for synthesizing brominated phospholipids is the electrophilic addition of bromine (Br₂) across the double bonds of unsaturated acyl chains.[9] This approach leverages the high reactivity of the carbon-carbon double bond present in common phospholipid precursors like those containing oleic, linoleic, or arachidonic acid.

The Underlying Mechanism: Bromonium Ion Formation

Understanding the reaction mechanism is crucial for controlling the stereochemistry of the product and minimizing side reactions. The bromination of an alkene proceeds through a cyclic bromonium ion intermediate.

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, which is polarized by the approaching alkene. This displaces a bromide ion (Br⁻).

-

Bromonium Ion Formation: Instead of forming a transient carbocation, the attacking bromine atom uses one of its lone pairs to form a second bond to the other olefinic carbon, creating a stable, three-membered ring called a bromonium ion.

-

Nucleophilic Backside Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the face opposite the bromonium ring (backside attack), leading to the opening of the ring.

This sequence dictates that the two bromine atoms add to opposite faces of the original double bond, a stereochemical outcome known as anti-addition.[10][11]

Caption: Mechanism of alkene bromination via a cyclic bromonium ion.

Experimental Protocol 1: Direct Bromination of an Unsaturated Phospholipid

This protocol describes the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) dibromide. The principle is applicable to other unsaturated phospholipids.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate solution (5% w/v), aqueous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolution: Dissolve DOPC (e.g., 100 mg) in anhydrous CCl₄ (10 mL) in a round-bottom flask equipped with a magnetic stirrer. The choice of an inert solvent like CCl₄ is critical to prevent its participation in the reaction, which could occur if solvents like water or alcohols were used, leading to halohydrin formation.[10][11]

-

Bromine Addition: In a dropping funnel, prepare a dilute solution of bromine in CCl₄. Add this solution dropwise to the stirring phospholipid solution at room temperature. The reaction is typically performed in the dark to prevent light-induced radical side reactions.[11]

-

Reaction Monitoring: Continue the addition until a faint orange color from the bromine persists, indicating that all the double bonds have reacted. The disappearance of the bromine color serves as a simple visual endpoint.[9]

-

Quenching: Add a few drops of 5% sodium thiosulfate solution to quench any excess bromine. The orange color will disappear completely.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium thiosulfate solution and then with deionized water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Result: The crude product, a viscous oil or waxy solid, is obtained and should be immediately taken for purification.

Part 2: Purification of Brominated Phospholipids

Purification is a critical step to remove unreacted starting material, excess reagents, and any side products. The addition of two bromine atoms significantly increases the polarity of the phospholipid, which is the physical basis for its separation from the less polar, unreacted unsaturated phospholipid.

Technique 1: Preparative Silica Gel Column Chromatography

Low-pressure column chromatography using silica gel is a robust and scalable method for purifying phospholipids in quantities from milligrams to several grams.[12] Silica gel is a polar stationary phase that separates molecules based on their polarity; more polar compounds adsorb more strongly and elute later.[13]

Workflow for Purification:

Caption: General workflow for purification by silica gel chromatography.

Protocol 2: Step-by-Step Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude brominated phospholipid in a minimal amount of the initial mobile phase (e.g., chloroform). Carefully load the sample onto the top of the packed silica bed.

-

Gradient Elution: Begin eluting the column with a low-polarity solvent. This will wash out non-polar impurities. Gradually increase the solvent polarity by adding a more polar solvent like methanol.[14] A typical gradient might be from 100% chloroform to a 9:1 or 4:1 mixture of chloroform:methanol.

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Fraction Analysis: Spot a small amount from each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 65:25:4). Visualize the spots using an appropriate stain (e.g., iodine vapor or molybdate stain for phospholipids).

-

Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent to yield the purified brominated phospholipid.

Technique 2: High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially for analytical or sensitive biological applications, preparative HPLC is the method of choice.[15] Normal-phase HPLC on a silica or diol column is highly effective for separating phospholipid classes.[13][16]

Table 1: Comparison of Purification Techniques

| Feature | Silica Gel Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Principle | Adsorption chromatography | Adsorption chromatography |

| Scale | Milligrams to >10 grams[12] | Micrograms to grams |

| Resolution | Moderate | High |

| Speed | Slow (hours to days) | Fast (minutes to hours) |

| Cost | Low (equipment and consumables) | High (instrumentation, columns, solvents) |

| Primary Use | Bulk purification after synthesis | Final high-purity polishing, analytical QC |

Part 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of phospholipids.

-

³¹P NMR: This technique is specific for phosphorus-containing compounds and is excellent for identifying the phospholipid headgroup and assessing purity.[17] A single, sharp peak in the characteristic region for the phosphocholine or other headgroup confirms the integrity of this moiety and the absence of phosphorus-containing impurities.[18][19][20]

-

¹H NMR: Proton NMR provides detailed information about the lipid structure. For bromination, the key diagnostic signals are:

-

Disappearance of the olefinic proton signals (typically around 5.3-5.4 ppm).

-

Appearance of new signals corresponding to the protons on the bromine-bearing carbons (methine protons, -CHBr-), which typically appear further downfield (around 4.0-4.5 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Isotopic Pattern: A key confirmatory feature is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, a molecule containing n bromine atoms will exhibit a characteristic cluster of peaks in the mass spectrum. For a dibrominated phospholipid, this results in a distinctive 1:2:1 pattern for the molecular ion peak cluster (M, M+2, M+4).

-

Techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI) are soft ionization techniques well-suited for analyzing intact, non-volatile lipid molecules.[21][22]

Table 2: Summary of Analytical Characterization Data

| Technique | Purpose | Expected Result for Dibrominated DOPC |

| ³¹P NMR | Confirm headgroup & purity | Single peak around -0.8 ppm (in CDCl₃/MeOH) |

| ¹H NMR | Confirm bromination of acyl chains | Disappearance of signals at ~5.35 ppm; Appearance of new multiplets at ~4.1-4.4 ppm |

| MS (ESI/MALDI) | Confirm molecular weight & Br presence | Molecular ion cluster showing a 1:2:1 isotopic pattern corresponding to the addition of two bromine atoms to DOPC (M+158 Da). |

| TLC | Assess purity & monitor reactions | Single spot with lower Rf value than starting DOPC |

Conclusion

The synthesis and purification of brominated phospholipids is a well-established yet nuanced process that requires a strong understanding of organic reaction mechanisms and chromatographic principles. The direct bromination of unsaturated phospholipids provides a straightforward route to these valuable molecules, while meticulous purification by column chromatography or HPLC is essential to ensure their suitability for high-precision applications in biophysics, cell biology, and pharmaceutical sciences. The robust analytical characterization by NMR and MS provides the ultimate validation of structure and purity, ensuring that these powerful molecular tools can be used with confidence in a research or drug development setting.

References

- 1. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. Drug‐phospholipid conjugate nano‐assembly for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification of phospholipids by preparative high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. remedypublications.com [remedypublications.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 21. Chlorinated and brominated phosphatidylcholines are generated under the influence of the Fenton reagent at low pH-a MALDI-TOF MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine: Structure, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine, a specialized brominated phospholipid critical for advanced research in membrane biophysics and structural biology. We delve into its molecular structure, physicochemical properties, and a detailed synthesis protocol. The core of this guide focuses on its application as a powerful tool in cryo-electron microscopy (cryo-EM) for enhancing image contrast and in fluorescence quenching assays to probe protein-lipid interactions with high precision. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique lipid analog to gain deeper insights into the intricate world of biological membranes.

Introduction: The Significance of Brominated Phospholipids in Membrane Research

Biological membranes are complex and dynamic assemblies of lipids and proteins, fundamental to cellular function. Understanding the spatial organization of these components is paramount. This compound is a synthetic phospholipid designed to probe these structures. It is an analog of the naturally occurring 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), where two bromine atoms are introduced at the 6th and 7th positions of the stearoyl chain. This seemingly subtle modification provides a powerful biophysical tool for several reasons:

-

Electron-Dense Probes for Cryo-EM: Bromine atoms are significantly more electron-dense than carbon, hydrogen, or oxygen. This property enhances the scattering of electrons in cryo-EM, providing valuable contrast to delineate the location and organization of these lipids within a membrane bilayer[1].

-

Fluorescence Quenching Agents: The proximity of bromine atoms to fluorophores, such as the intrinsic tryptophan in proteins, leads to efficient fluorescence quenching. This phenomenon allows for the precise determination of the depth of protein insertion into the membrane and the mapping of lipid-protein interaction sites[2][3].

This guide will provide the foundational knowledge and practical protocols to effectively utilize this powerful molecular tool.

Molecular Structure and Physicochemical Properties

The unique properties of this compound stem from its specific molecular architecture.

Molecular Structure

The structure consists of a glycerol backbone with a palmitoyl (16:0) chain at the sn-1 position and a 6,7-dibromostearoyl (18:0) chain at the sn-2 position. The phosphocholine headgroup is attached to the sn-3 position.

Caption: Molecular structure of the brominated phospholipid.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₈₂Br₂NO₈P | - |

| Molecular Weight | 919.88 g/mol | - |

| Physical State | Solid | - |

| Solubility | Soluble in chloroform and methanol | - |

| Phase Transition Temp. (Tm) | Not explicitly determined, but expected to be similar to or slightly lower than PSPC (~41°C) due to the bulky bromine atoms disrupting acyl chain packing. | Inferred from[4] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available unsaturated precursor, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Rationale for Synthetic Route

The most direct and efficient method for introducing the vicinal dibromides is through the electrophilic addition of bromine across the double bond of the oleoyl chain of POPC. This reaction is well-established and proceeds with high yield and specificity.

Caption: Synthetic pathway for the brominated phospholipid.

Step-by-Step Synthesis

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolution of POPC: Dissolve 100 mg of POPC in 10 mL of anhydrous carbon tetrachloride in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in carbon tetrachloride (e.g., 1 M).

-

Bromination Reaction: While stirring the POPC solution at room temperature, slowly add the bromine solution dropwise using a dropping funnel until a faint orange color persists, indicating a slight excess of bromine.

-

Reaction Quenching: After the addition is complete, continue stirring for 30 minutes. Quench any remaining bromine by adding a few drops of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Solvent Removal: Remove the carbon tetrachloride by rotary evaporation under reduced pressure.

-

Purification: Purify the resulting crude product by HPLC using a suitable solvent system (e.g., a gradient of chloroform, methanol, and water) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and ¹H NMR spectroscopy.

Applications in Advanced Research

The unique properties of this brominated phospholipid make it an invaluable tool in several areas of membrane research.

Cryo-Electron Microscopy (Cryo-EM)

Causality Behind Experimental Choice: The high electron density of the bromine atoms provides a significant advantage in cryo-EM studies of membrane proteins reconstituted into liposomes (proteoliposomes). The brominated lipid acts as a fiducial marker within the lipid bilayer, allowing for more precise determination of the protein's transmembrane domain and its interactions with the surrounding lipid environment[1].

Experimental Workflow:

Caption: Workflow for cryo-EM studies using the brominated lipid.

Detailed Protocol for Proteoliposome Preparation and Cryo-EM Sample Preparation:

-

Lipid Film Formation: In a glass vial, prepare a lipid mixture containing your lipid of interest, the brominated phospholipid (typically at a mole ratio of 1:1 to 1:4 with the bulk lipid), and any other required lipids. Dissolve the lipids in chloroform, and then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.

-

Hydration: Hydrate the lipid film with a buffer solution containing your purified membrane protein. The buffer should be chosen to maintain the stability and activity of the protein.

-

Vesicle Formation: Form large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This ensures a homogenous population of proteoliposomes.

-

Cryo-EM Grid Preparation: Apply a small volume (3-4 µL) of the proteoliposome suspension to a glow-discharged cryo-EM grid. Blot away excess liquid and plunge-freeze the grid in liquid ethane using a vitrification robot[5][6].

-

Data Collection and Analysis: Collect cryo-EM data on a transmission electron microscope. The increased contrast from the bromine atoms will aid in particle picking and alignment during image processing, ultimately leading to a higher-resolution 3D reconstruction.

Tryptophan Fluorescence Quenching

Causality Behind Experimental Choice: The ability of bromine to quench the fluorescence of nearby tryptophan residues provides a powerful method for probing the depth of insertion of proteins or peptides into a lipid bilayer. By systematically varying the position of the bromine atoms along the acyl chain of the phospholipid, a depth-dependent quenching profile can be generated[2][3].

Experimental Workflow:

Caption: Workflow for tryptophan fluorescence quenching experiments.

Detailed Protocol for Fluorescence Quenching:

-

Liposome Preparation: Prepare LUVs containing a known concentration of the brominated phospholipid as described in the cryo-EM protocol (without the protein).

-

Protein Solution: Prepare a solution of your tryptophan-containing protein or peptide in a suitable buffer.

-

Fluorescence Measurement: In a quartz cuvette, place the protein solution and measure the initial tryptophan fluorescence intensity using a spectrofluorometer (excitation wavelength ~295 nm, emission scan from 310 to 400 nm).

-

Titration: Add small aliquots of the brominated liposome suspension to the protein solution and record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the fractional decrease in fluorescence intensity as a function of the quencher (brominated lipid) concentration. This data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the proximity of the tryptophan to the bromine atoms[2]. By using a series of phospholipids brominated at different positions, a detailed map of the protein's immersion depth can be constructed.

Mass Spectrometry Analysis

Mass spectrometry is a crucial tool for the characterization of this compound. The presence of the two bromine atoms leads to a characteristic isotopic pattern that aids in its identification.

Expected Fragmentation Pattern:

In positive ion mode electrospray ionization mass spectrometry (ESI-MS), the most prominent peak will be the protonated molecular ion [M+H]⁺. Fragmentation of the molecule will likely involve the neutral loss of the phosphocholine headgroup (183 Da) and cleavage of the fatty acyl chains. The isotopic signature of the two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern for bromine-containing fragments, which is a definitive indicator of the presence of two bromine atoms[7].

Conclusion

This compound is a versatile and powerful tool for researchers in membrane biology. Its unique properties as an electron-dense probe and a fluorescence quencher provide unparalleled opportunities to investigate the structure and dynamics of lipid bilayers and their interactions with proteins. The protocols and technical information provided in this guide are intended to empower researchers to confidently incorporate this valuable lipid analog into their experimental repertoire, paving the way for new discoveries in our understanding of cellular membranes.

References

- 1. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid interactions with bacterial channels: fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Brominated Lipids

For researchers, scientists, and drug development professionals, the integrity of every reagent is paramount to the validity and reproducibility of experimental outcomes. Brominated lipids, invaluable tools in biophysical studies such as cryo-electron microscopy and fluorescence quenching assays, are no exception. Their unique properties, derived from the introduction of bromine atoms into the lipid acyl chains, demand a nuanced understanding of their stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of brominated lipids and outlines best practices for their handling and storage to ensure their efficacy and longevity.

The Chemical Nature of Brominated Lipids and Inherent Stability Considerations

The stability of a brominated lipid is intrinsically linked to its chemical structure. The presence of bromine atoms on the acyl chain, while conferring desirable properties for certain analytical techniques, also introduces potential vulnerabilities. Unlike their unsaturated precursors, the carbon-carbon single bonds where bromine has been added are saturated. However, the carbon-bromine (C-Br) bond itself can be susceptible to cleavage under certain conditions.

Furthermore, many commercially available brominated lipids are derived from polyunsaturated fatty acids (PUFAs). The bromination process may not always go to completion, resulting in a heterogeneous mixture of fully brominated, partially brominated, and unbrominated lipids.[1][2][3] It is crucial to characterize the purity of a new batch of brominated lipids, often by mass spectrometry and NMR, to establish a baseline for future stability assessments.[1][2][3]

The primary degradation pathways of concern for brominated lipids are hydrolysis , oxidation , and photodegradation .

Hydrolysis

Hydrolysis can cleave the ester linkages connecting the fatty acid chains to the glycerol backbone, resulting in the formation of free fatty acids and lysolipids. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water. While the C-Br bond is generally stable to hydrolysis under neutral conditions, localized pH changes or the presence of certain enzymes could potentially promote dehalogenation. For phospholipids, the phosphate ester bond can also be subject to hydrolysis. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.[4]

Oxidation

Although the double bonds are saturated during bromination, residual unbrominated lipids remain susceptible to oxidation.[2][5] Furthermore, the lipid headgroup and the glycerol backbone can also be targets of oxidation. Oxidative degradation is often a free-radical chain reaction initiated by factors like heat, light, and the presence of metal ions. This can lead to a cascade of reactions producing a variety of degradation products, including aldehydes, ketones, and carboxylic acids, which can alter the physical and chemical properties of the lipid.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to break chemical bonds, including the C-Br bond. This can lead to the formation of reactive radical species, initiating further degradation of the lipid molecule. Therefore, protecting brominated lipids from light is a critical aspect of their storage.

Recommended Storage Conditions for Brominated Lipids

Proper storage is the most effective strategy for preserving the integrity of brominated lipids. The optimal conditions aim to minimize the impact of the degradation factors discussed above.

Temperature

Low temperatures are essential for slowing down chemical reactions, including degradation processes.

-

-80°C: For long-term storage (months to years), storing brominated lipids as aliquots at -80°C is the recommended practice.[1] This significantly reduces the rate of all potential degradation reactions.

-

-20°C ± 4°C: For short- to medium-term storage (weeks to months), particularly for lipids dissolved in an organic solvent, -20°C is a suitable temperature.[6]

It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation. Aliquoting the lipid stock into single-use vials is a highly recommended practice.[1]

Atmosphere

The presence of oxygen is a key driver of oxidative degradation. Therefore, minimizing exposure to air is critical.

-

Inert Gas: When storing brominated lipids, especially in solution, the vial should be flushed with an inert gas such as argon or nitrogen before sealing.[2][5][6] This displaces oxygen and creates an inert atmosphere.

-

Vacuum: For dried lipid films, storage under vacuum is an effective way to remove residual oxygen.[2][5]

Light

To prevent photodegradation, brominated lipids should always be protected from light.

-

Amber Vials: Store lipid solutions in amber glass vials that block UV and visible light.

-

Darkness: Store all forms of brominated lipids in the dark, for example, within a light-tight container or a freezer that is not frequently opened. The synthesis of brominated lipids should also be carried out in the dark.[1]

Formulation

The physical state of the lipid during storage also impacts its stability.

-

In Organic Solvent: Unsaturated lipids, the precursors to many brominated lipids, are not stable as dry powders and are best stored dissolved in a suitable organic solvent.[6] Chloroform is a commonly used solvent for the synthesis and storage of brominated lipids.[1][7] When choosing a solvent, it is important to use a high-purity, peroxide-free grade. Halogenated solvents like chloroform can degrade over time to form acidic byproducts, so it is advisable to use freshly opened solvents or those that have been properly stored.[7]

-

Dried Film: For some applications, lipids are used as a dried film. In this case, the solvent should be evaporated under a stream of inert gas, and the resulting film should be stored under vacuum in the dark.[2][5] It is not recommended to store lipids in a dry state for extended periods.[7]

The following table summarizes the recommended storage conditions:

| Parameter | Long-Term Storage | Short-Term Storage |

| Temperature | -80°C | -20°C ± 4°C |

| Atmosphere | Inert gas (Argon/Nitrogen) or Vacuum | Inert gas (Argon/Nitrogen) |

| Light | Protected from light (amber vials, dark) | Protected from light (amber vials, dark) |

| Form | Aliquots in organic solvent or as a dried film | In organic solvent |

| Container | Glass vial with Teflon-lined cap | Glass vial with Teflon-lined cap |

Handling Procedures to Maintain Stability

Proper handling techniques are as important as storage conditions in preserving the quality of brominated lipids.

Material Compatibility

-

Containers: Always use glass containers for storing and handling brominated lipids in organic solvents.[6] Plastics can leach contaminants into the solvent, which can interfere with experiments and potentially catalyze degradation.[6] Vials should have Teflon-lined caps to ensure a good seal and prevent contamination from the cap liner.[6]

-

Transfer Tools: Use glass pipettes, stainless steel syringes, or Teflon-lined pipette tips for transferring solutions of brominated lipids. Avoid contact with plastics.[6]

Environmental Control

-

Inert Atmosphere: When preparing solutions or aliquoting brominated lipids, it is best to work under a stream of inert gas to minimize exposure to atmospheric oxygen.[2][5]

-

Temperature Equilibration: Before opening a vial of brominated lipid that has been stored in the freezer, allow it to warm to room temperature. This prevents condensation of moisture from the air into the cold solution, which could lead to hydrolysis.[6]

Experimental Workflow for Handling Brominated Lipids

The following diagram illustrates a typical workflow for handling brominated lipids, from receipt to experimental use, designed to maintain their stability.

Caption: Recommended workflow for handling brominated lipids.

Assessing the Stability of Brominated Lipids

Regularly assessing the stability of your brominated lipid stocks is a good laboratory practice, especially for long-term studies.

Analytical Techniques

A combination of analytical techniques can be used to monitor the degradation of brominated lipids.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Detects changes in the molecular weight of the lipid, indicating degradation products such as lysolipids or oxidized species. Can also quantify the ratio of brominated to unbrominated lipid.[1][2][3][8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the identification of specific degradation products and changes in the lipid structure. Can also be used to quantify purity.[1][2][3] |

| Thin-Layer Chromatography (TLC) | A simple and rapid method to visually check for the presence of degradation products, which will appear as separate spots from the intact lipid. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used for rapid assessment of lipid purity and to detect changes in functional groups, such as the appearance of hydroxyl or carbonyl groups resulting from oxidation.[10] |

Experimental Protocol for a Stability Study

The following is a generalized protocol for conducting a stability study on a batch of brominated lipid.

-

Establish a Baseline: Upon receiving a new batch of brominated lipid, perform a comprehensive analysis using MS, NMR, and TLC to determine its initial purity and characteristics. This will serve as your time-zero reference.

-

Aliquot and Store: Aliquot the lipid into multiple single-use vials under an inert atmosphere and store them under the desired conditions (e.g., -80°C, -20°C, with and without light exposure).

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Analyze for Degradation: Analyze the retrieved aliquots using the same analytical techniques as in the baseline analysis.

-

Compare and Conclude: Compare the results from each time point to the baseline to determine the extent of degradation under each storage condition.

The following diagram illustrates the logical flow of a stability study.

Caption: Logic diagram for a brominated lipid stability study.

Conclusion

The utility of brominated lipids in advanced research applications is undeniable. However, their chemical nature necessitates careful attention to storage and handling to prevent degradation. By implementing the best practices outlined in this guide—including low-temperature storage under an inert atmosphere, protection from light, use of appropriate materials, and regular stability assessment—researchers can ensure the integrity and reliability of these valuable reagents, thereby enhancing the quality and reproducibility of their scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review [frontiersin.org]

- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Practical aspects | Cyberlipid [cyberlipid.gerli.com]

- 8. Recent Analytical Methodologies in Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

phase behavior of lipid bilayers containing 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

An In-depth Technical Guide to the Phase Behavior of Lipid Bilayers Containing 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Brominated Phospholipids in Membrane Biophysics

In the intricate landscape of membrane biology and drug development, understanding the physical state, or phase, of the lipid bilayer is paramount. The phase behavior dictates fundamental properties such as membrane fluidity, permeability, and the function of embedded proteins. To probe these characteristics with higher resolution, researchers often employ lipids modified with heavy atoms. This guide focuses on one such molecule: This compound (16:0-6,7-Br₂-18:0 PC).

This synthetic phospholipid is a derivative of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), modified with two bromine atoms on the sn-2 stearoyl chain. Phospholipids are amphipathic molecules, possessing a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, which drives their self-assembly into bilayer structures in aqueous environments[][2][3]. The introduction of bromine, a heavy atom, into the acyl chain does not typically perturb the overall properties of the lipid or the bilayer in a meaningful way. Instead, it serves as a powerful contrast-enhancing agent for high-resolution structural techniques like X-ray diffraction and cryo-electron microscopy (cryo-EM)[4][5][6][7]. By providing a specific, electron-dense marker within the hydrocarbon core of the membrane, 16:0-6,7-Br₂-18:0 PC allows for precise determination of lipid organization, chain packing, and leaflet asymmetries, particularly in complex systems involving membrane-protein interactions[6][7].

This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the phase behavior of bilayers containing this specialized lipid, designed for researchers and drug development professionals seeking to leverage its unique properties.

Pillar 1: Fundamental Principles of Lipid Phase Behavior

The phase state of a lipid bilayer is primarily governed by the van der Waals interactions between the long hydrocarbon acyl chains[8]. The two most relevant phases are:

-

Gel Phase (Lβ'): Occurs at lower temperatures. The acyl chains are tightly packed in an all-trans conformational state, leading to a thicker, more ordered, and less fluid membrane.

-

Liquid Crystalline Phase (Lα): Occurs at higher temperatures. The acyl chains are disordered, with frequent gauche conformations, resulting in a thinner, more fluid, and dynamic membrane[9].

The transition between these two states occurs at a characteristic main phase transition temperature (Tm) . This transition is a cooperative, endothermic process that can be precisely measured.

The Predicted Impact of Acyl Chain Bromination

The introduction of two bulky bromine atoms at the C6 and C7 positions of the stearoyl chain is expected to introduce a significant steric hindrance. This disruption in the hydrocarbon core interferes with the tight, ordered packing required for the gel phase[8].

Hypothesis: The presence of the dibromo-modification on the sn-2 chain of 16:0-6,7-Br₂-18:0 PC will lower its main phase transition temperature (Tm) compared to its non-brominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC). The bulky bromine atoms create packing defects, weakening the collective van der Waals forces between chains and favoring the disordered liquid crystalline state at lower temperatures.

Pillar 2: Experimental Characterization Workflow

A robust characterization of the phase behavior of 16:0-6,7-Br₂-18:0 PC involves a multi-technique approach. The following workflow provides a self-validating system for determining its thermotropic properties.

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for directly measuring the thermodynamics of phase transitions. It works by measuring the heat required to increase the temperature of a sample compared to a reference[10][11][12].

Detailed Experimental Protocol:

-

Vesicle Preparation:

-

Accurately weigh 1-2 mg of 16:0-6,7-Br₂-18:0 PC powder into a clean glass vial.

-

Dissolve the lipid in a chloroform/methanol (2:1, v/v) solution.

-

Evaporate the solvent under a gentle stream of nitrogen gas, followed by high vacuum for at least 2 hours to form a thin lipid film. Causality: This ensures complete removal of organic solvent which can otherwise affect membrane properties.

-

Hydrate the film with a buffered aqueous solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

-

Vortex the suspension above the expected Tm to form multilamellar vesicles (MLVs). For some applications, large unilamellar vesicles (LUVs) can be formed by extrusion through polycarbonate filters (e.g., 100 nm pore size)[13].

-

-

DSC Operation:

-

Accurately load a precise volume (e.g., 25 µL) of the lipid dispersion into a DSC sample pan. Load an identical volume of buffer into the reference pan. Trustworthiness: Using the exact same buffer in the reference pan is critical for accurate baseline subtraction.

-

Seal the pans hermetically.

-

Place the pans into the calorimeter cell.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., 10°C).

-

Perform several heating and cooling scans (e.g., 2-3 cycles) at a controlled rate (e.g., 1°C/min) over a wide temperature range (e.g., 10°C to 60°C). Causality: Multiple scans ensure reproducibility and sample equilibrium. A slow scan rate provides better resolution of the transition peak.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value reflects the energy required to melt the acyl chains.

-

Methodology 2: Temperature-Controlled X-Ray Scattering

X-ray scattering provides direct structural information about the bilayer organization in different phases[14][15][16][17].

-

Small-Angle X-ray Scattering (SAXS): Measures the lamellar repeat distance, or d-spacing, which is related to the overall bilayer thickness plus the intervening water layer.

-

Wide-Angle X-ray Scattering (WAXS): Probes the lateral packing of the acyl chains.

Detailed Experimental Protocol:

-

Sample Preparation: Prepare a concentrated (e.g., 50 mg/mL) dispersion of MLVs as described for DSC. Load the sample into a temperature-controlled, thin-walled quartz capillary.

-

Data Acquisition:

-

Mount the capillary in a temperature-controlled sample holder on the X-ray beamline.

-

Acquire SAXS and WAXS patterns at various temperatures below, during, and above the Tm determined by DSC. Causality: Correlating scattering data with DSC data provides a direct link between thermodynamic transitions and structural changes.

-

-

Data Analysis:

-

SAXS: In the Lβ' (gel) phase, a sharp Bragg peak will be observed, corresponding to a larger d-spacing (thicker bilayer). In the Lα (liquid) phase, this peak will shift to a lower scattering angle, indicating a smaller d-spacing as the chains disorder and the bilayer thins.

-

WAXS: In the Lβ' phase, a sharp, strong diffraction peak around 4.2 Å is characteristic of tight, hexagonal packing of the acyl chains. In the Lα phase, this sharp peak is replaced by a broad, diffuse scattering band centered around 4.5 Å, indicative of the disordered, fluid-like spacing of the chains[14].

-

Pillar 3: Expected Results and Data Interpretation

Based on the principles outlined, we can predict the thermotropic behavior and structural characteristics of 16:0-6,7-Br₂-18:0 PC bilayers.

Quantitative Data Summary

The following table summarizes the expected experimental outcomes for 16:0-6,7-Br₂-18:0 PC compared to its non-brominated analog, PSPC. The values for PSPC are based on typical literature data for similar saturated PCs, while the values for the brominated lipid are predictive.

| Parameter | Non-Brominated Control (PSPC) | Brominated Lipid (16:0-6,7-Br₂-18:0 PC) | Experimental Technique |

| Tm (°C) | ~45 - 50 °C | ~30 - 35 °C (Predicted) | DSC |

| Transition Enthalpy (ΔH, kcal/mol) | High | Lower than PSPC (Predicted) | DSC |

| d-spacing (Gel Phase) | ~6.5 nm | ~6.3 nm (Predicted) | SAXS |

| d-spacing (Liquid Phase) | ~6.2 nm | ~6.0 nm (Predicted) | SAXS |

| Acyl Chain Packing (Gel Phase) | Sharp peak at ~4.2 Å | Broader peak than PSPC at ~4.2 Å | WAXS |

| Acyl Chain Packing (Liquid Phase) | Broad peak at ~4.5 Å | Broad peak at ~4.5 Å | WAXS |

Note: Absolute values can vary based on buffer conditions, hydration level, and vesicle preparation method.

Interpretation of Results

The X-ray scattering data provides the structural evidence for this behavior. A slightly smaller d-spacing in both phases for the brominated lipid could be expected due to the kinking effect of the bromine atoms on the stearoyl chain. In the gel phase, the WAXS peak for the brominated lipid may be broader than that of PSPC, indicating a less perfect or "disturbed" crystalline packing even below the main transition.

Conclusion and Applications

The characterization of 16:0-6,7-Br₂-18:0 PC phase behavior is not merely an academic exercise. A lower, more physiologically relevant Tm could make this lipid a valuable tool for studies at or near room temperature. By understanding its fundamental thermotropic properties, researchers can confidently design experiments where its contrast-enhancing features are paramount. This knowledge is critical for:

-

Structural Biology: Accurately locating lipid chains relative to membrane protein domains in cryo-EM or X-ray crystallography studies[6].

-

Drug Development: Assessing how novel therapeutics partition into or interact with specific regions of the membrane hydrocarbon core.

-

Nanotechnology: Engineering lipid-based nanoparticles and drug delivery vehicles (e.g., liposomes) with precisely tuned physical properties[13].

By combining thermodynamic data from DSC with structural data from X-ray scattering, a complete and validated picture of the phase behavior of this important molecular tool can be achieved, enabling its effective use in advanced scientific research.

References

- 2. youtube.com [youtube.com]

- 3. microbenotes.com [microbenotes.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Brominated lipid probes expose structural asymmetries in constricted membranes (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucm.es [ucm.es]

- 12. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Collective chain dynamics in lipid bilayers by inelastic x-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collective Chain Dynamics in Lipid Bilayers by Inelastic X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine: Sourcing, Verification, and Application of a Specialized Biophysical Probe

Abstract: This guide provides an in-depth technical overview of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (PDBPC), a specialized phospholipid designed for advanced biophysical and drug development research. As this lipid is not a standard catalog item, this document focuses on the critical aspects of its acquisition via custom synthesis, stringent quality control and verification, and its primary applications. It is intended for researchers, scientists, and drug development professionals who require precisely engineered lipid molecules for their studies.

Introduction: The Need for Specialized Lipid Probes

This compound (PDBPC) is a synthetic phospholipid featuring a saturated palmitoyl chain at the sn-1 position and a dibrominated stearoyl chain at the sn-2 position. The introduction of heavy atoms like bromine into the acyl chain creates a powerful tool for specific biophysical applications where contrast or electron density is paramount.

While a few vendors list the molecule, it is predominantly available as a "for research only" compound, often implying custom synthesis upon request rather than off-the-shelf availability.[1][2][3] This guide, therefore, serves as a practical manual for navigating the process of acquiring and utilizing this specialized lipid.

Part 1: Acquiring PDBPC — A Guide to Custom Synthesis

Given that PDBPC is not a stock lipid, researchers must engage with companies offering custom lipid synthesis services.[][5][6] This process requires a collaborative effort where the researcher provides precise specifications and the synthesis partner executes the complex organic chemistry required.

Identifying Custom Synthesis Partners

Several companies have established expertise in synthesizing complex and modified lipids for research and pharmaceutical development.[][5][6][7] When selecting a partner, consider their track record, analytical capabilities, and experience with halogenated compounds. Key players in this field offer comprehensive services from molecular design to purification and characterization.[]

| Potential Custom Synthesis Provider | Key Strengths | Relevant Services |

| Avanti Polar Lipids | Recognized leader in custom lipid synthesis with over 150 years of combined experience.[6] | Custom synthesis, formulation development, custom packaging.[6] |

| BOC Sciences | Extensive experience in lipid design and synthesis, offering fully customized solutions.[] | Fatty acids, triglycerides, and phospholipids synthesis; chemical modification and labeling.[] |

| Creative Biolabs | Expertise in lipid chemistry and drug delivery, offering various modifications and functionalizations.[5] | Custom lipid synthesis, including PEGylated and fluorescently tagged lipids.[5] |

| MilliporeSigma (Sigma-Aldrich) | Over 25 years of experience in custom process development for lipid synthesis and manufacturing, including GMP production. | Route scouting, process optimization, scale-up, and GMP manufacturing. |

| Kyfora Bio | Over 60 years of expertise in chemistry, offering services from early-stage development to commercialization.[7] | Custom synthesis for mRNA therapeutics, cell & gene therapy, and advanced drug formulation.[7] |

Crafting the Synthesis Request: Essential Specifications

To ensure the final product meets experimental needs, the following parameters must be clearly defined in the synthesis request:

-

Chemical Identity: Full chemical name and structure.

-

Purity: Typically >99% as determined by a primary analytical method like HPLC-CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector).

-

Stereochemical Purity: Specify the sn-glycero-3-phosphocholine backbone.

-

Acyl Chain Composition: Confirmation of the 16:0 palmitoyl group at sn-1 and the 6,7-dibromo 18:0 stearoyl group at sn-2.

-

Analytical Data: Request a comprehensive Certificate of Analysis (CoA) including Mass Spectrometry (to confirm molecular weight), ¹H-NMR and ³¹P-NMR (to confirm structure), and HPLC (to confirm purity).

-

Quantity and Formulation: Specify the required mass (mg or g) and the desired formulation (e.g., powder or dissolved in a specific organic solvent like chloroform).

Part 2: Quality Control and Structural Verification

Upon receipt of the custom-synthesized lipid, independent or in-house verification is a critical step to validate the integrity of the material before its use in experiments.

Essential Analytical Techniques

-

Mass Spectrometry (MS): The primary technique to confirm the molecular weight. For PDBPC (C₄₂H₈₂Br₂NO₈P), the expected monoisotopic mass is approximately 919.4 g/mol , considering the natural isotopic distribution of bromine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Confirms the presence of key proton environments, including the choline headgroup, glycerol backbone, and the acyl chains. The signals corresponding to the protons adjacent to the bromine atoms will be shifted downfield.

-

³¹P-NMR: A single peak confirms the presence of a single phosphate environment, indicative of a pure phospholipid headgroup.

-

-

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (CAD, ELSD, or MS), HPLC is used to assess the purity of the lipid, separating it from any unreacted starting materials or side products.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess purity against known standards.

Caption: Workflow for Quality Control (QC) and validation of custom-synthesized PDBPC.

Part 3: Biophysical Applications and Experimental Design

The unique properties of halogenated lipids make them invaluable for specific experimental techniques aimed at elucidating membrane structure and function.

Rationale for Bromination

The addition of bromine atoms to the acyl chain serves several key purposes:

-

Enhanced Electron Scattering: Bromine's high electron density makes it an excellent probe for techniques like cryo-electron microscopy (cryo-EM) and X-ray diffraction.[8][9] It allows for the precise localization of the brominated lipid within a membrane, providing structural details that are otherwise invisible.[10]

-

Fluorescence Quenching: Bromine atoms can act as fluorescence quenchers.[11] This property is exploited in studies of lipid-protein interactions, where the quenching of tryptophan fluorescence by a nearby brominated lipid can be used to map binding sites.[11]

-

Mass Tag: The distinct isotopic signature of bromine can be used as a tag in advanced mass spectrometry imaging experiments.

Studies have shown that brominated lipids behave similarly to their unsaturated counterparts in terms of membrane packing and fluidity, ensuring that they act as reliable probes without significantly perturbing the overall membrane structure.[8][9]

Sample Protocol: Preparation of PDBPC-Containing Liposomes

This protocol outlines the preparation of large unilamellar vesicles (LUVs) incorporating PDBPC for biophysical studies.

Materials:

-

Primary phospholipid (e.g., DOPC or POPC) in chloroform

-

PDBPC in chloroform

-

Cholesterol in chloroform (optional)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Mixing: In a clean glass vial, combine the desired amounts of the primary phospholipid, PDBPC, and cholesterol from their chloroform stocks. The molar percentage of PDBPC should be chosen based on the experimental requirements (typically 1-10 mol%).

-

Solvent Evaporation: Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas. To ensure complete removal of residual solvent, place the vial under a high vacuum for at least 2 hours.

-

Hydration: Add the desired volume of hydration buffer to the dried lipid film. Vortex the vial vigorously to suspend the lipids, forming multilamellar vesicles (MLVs). This step should be performed at a temperature above the phase transition temperature (Tc) of all lipids in the mixture.

-

Freeze-Thaw Cycles: To improve lamellarity and solute distribution, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Hydrate the membranes and pre-heat the extruder block to a temperature above the lipid mixture's Tc.

-

Load the MLV suspension into one of the extruder's syringes.

-

Force the suspension through the membranes by alternately pushing the plungers of the two syringes. Repeat this process for an odd number of passes (e.g., 21 passes) to ensure the final sample is in the desired syringe.

-

-

Characterization: The resulting LUV suspension should be characterized for size and polydispersity using Dynamic Light Scattering (DLS). The liposomes are now ready for use in downstream applications.

Caption: Experimental workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Part 4: Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of PDBPC, especially given the potential for oxidation and hydrolysis.

-

Storage: Phospholipids, particularly those with modifications, should be stored at -20°C or lower.[12][13] It is recommended to store them as a solution in a suitable organic solvent (e.g., chloroform) in a glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen).[12][13] Storing lipids as dry powders can make them hygroscopic, leading to degradation.[12][13] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles and exposure to air and moisture.[14]

-

Handling: When working with lipid solutions in organic solvents, always use glass or stainless-steel syringes and pipettes; avoid plastics, which can leach contaminants.[12] Never store organic solutions of lipids in plastic containers.[13]

-

Safety: PDBPC should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Consult the Material Safety Data Sheet (MSDS) provided by the synthesis supplier for specific safety information.

Conclusion

This compound is a highly specialized molecular tool that enables sophisticated biophysical investigations of membrane systems. Its acquisition requires a careful and detailed approach to custom synthesis and rigorous quality control. By understanding the rationale for its use and following established protocols for handling and experimental design, researchers can effectively leverage the unique properties of this halogenated lipid to gain deeper insights into the complex world of membrane biology and advance the development of novel therapeutics.

References

- 1. This compound | New Haven Pharma [newhavenpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Custom Lipid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. kyforabio.com [kyforabio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of brominated phospholipids for functional characterization of lipid-ion channel binding [morressier.com]

- 12. stratech.co.uk [stratech.co.uk]

- 13. avantiresearch.com [avantiresearch.com]

- 14. researchgate.net [researchgate.net]

Unveiling Membrane Secrets: A Technical Guide to the Application of Brominated Lipids in Biophysical Research

This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of brominated lipids in modern membrane research. Tailored for researchers, scientists, and professionals in drug development, this document offers both foundational knowledge and field-proven insights to effectively leverage these powerful molecular tools.

Introduction: Illuminating the Complexity of Biological Membranes

Biological membranes are intricate, dynamic assemblies of lipids and proteins that orchestrate a vast array of cellular processes, from signal transduction to molecular transport.[1][2] Understanding the precise organization and interactions of molecules within these fluid mosaics is a central challenge in biophysics and drug discovery.[3] Standard biophysical techniques often struggle to resolve the behavior of individual lipid species within a complex bilayer.[4] Brominated lipids have emerged as a versatile and powerful tool to overcome these limitations, offering unique advantages for probing membrane structure and dynamics. By strategically replacing hydrogen atoms with heavier bromine atoms, these lipid analogs act as contrast agents and quenchers, enabling researchers to visualize and quantify molecular interactions with unprecedented detail.[4][5][6] This guide will delve into the core principles and practical applications of brominated lipids, providing a comprehensive resource for their effective implementation in membrane research.

Physicochemical Properties of Brominated Lipids: A Balancing Act of Perturbation and Utility

A crucial consideration when employing any molecular probe is its potential to perturb the system under investigation. Ideally, a brominated lipid should mimic its non-brominated counterpart as closely as possible in terms of its biophysical properties.

Extensive studies have shown that in many cases, brominated lipids exhibit similar bilayer phase behavior and Langmuir monolayer properties to their native analogs, suggesting comparable lipid packing and fluidity.[4][5][7] However, it is imperative to acknowledge that the introduction of bulky, electronegative bromine atoms can, in some instances, alter membrane characteristics. For example, while some studies report that brominated lipids are more compressible than saturated lipids, they are less compressible than their unsaturated counterparts.[4][5] Furthermore, complete replacement of a native lipid with its halogenated variant, particularly in the case of cholesterol, can significantly impact the phase behavior of the membrane.[8] Therefore, careful characterization and validation are essential first steps in any study employing brominated lipids to ensure that the observed effects are not artifacts of the probe itself.

Table 1: Comparative Properties of Brominated vs. Non-Brominated Lipids

| Property | Non-Brominated Lipids | Brominated Lipids | Key Considerations |

| Phase Behavior | Well-characterized transition temperatures. | Generally similar, but high concentrations may alter phase diagrams.[8] | Validate phase behavior of the specific brominated lipid mixture. |

| Lipid Packing | Dependent on acyl chain saturation and headgroup. | Can be slightly more ordered due to increased van der Waals interactions. | Assess area per lipid through techniques like Langmuir isotherms.[4][5] |

| Fluidity | High in the liquid-disordered phase. | Generally maintained, but may be slightly reduced. | Measure with techniques like fluorescence recovery after photobleaching (FRAP). |

| Permeability | Low for ions and large polar molecules. | May be slightly altered due to changes in packing.[9] | Evaluate if permeability is a critical parameter for the study. |

Synthesis of Brominated Lipids: Crafting the Tools for Discovery

The ability to strategically place bromine atoms at specific positions within the lipid acyl chains is fundamental to their utility. While commercially available brominated lipids are becoming more common, custom synthesis is often required for specific research questions. The synthesis of brominated phospholipids is a key step in their application for studying lipid-ion channel interactions.[10]

A common synthetic route involves the bromination of unsaturated fatty acids, which are then used to build the desired phospholipid through standard organic chemistry techniques. For instance, the double bonds in the acyl chains of lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) can be targeted for bromination.[11] This allows for the creation of a library of brominated lipids with bromine atoms at different depths within the membrane, which is crucial for depth-dependent fluorescence quenching studies.[12]

Core Applications in Membrane Research

Brominated lipids have become indispensable in a variety of advanced biophysical techniques, each leveraging the unique properties of the bromine atom.

Cryo-Electron Microscopy (Cryo-EM): Visualizing Lipid Organization

In cryo-EM, the contrast between different molecules is generated by differences in their electron scattering potential. Most lipids have very similar electron scattering properties, making it difficult to distinguish between different lipid species in a membrane.[4] Bromine, with its larger atomic nucleus, is a much stronger electron scatterer than hydrogen, carbon, or oxygen.[4][5] By incorporating brominated lipids into a membrane, researchers can selectively enhance the contrast of those lipids, allowing for their direct visualization.